Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Overview
Description
“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 68066-85-3 . It has a molecular weight of 191.23 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been reported in various studies . For instance, one method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3
. This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can participate in reductive decomposition reactions of hydrogen peroxide and organic hydroperoxides .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 .Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: A Comprehensive Analysis
Pharmaceutical Research: This compound is likely used as an intermediate in the synthesis of various pharmaceuticals. Its structure suggests potential utility in the development of drugs targeting neurological disorders such as Parkinson’s disease, given the research on similar tetrahydroquinoline derivatives .
Organic Synthesis: As a versatile building block in organic chemistry, it may be involved in multi-component reactions such as A3-coupling, which combines amines, aldehydes, and alkynes to create complex organic molecules .
Catalysis: In catalytic processes, derivatives of tetrahydroquinoline are used to enhance the efficiency of reactions. For instance, they can be involved in the dehydrogenation of alcohols to aldehydes or ketones .
Safety and Hazards
The compound is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and seeking medical attention if swallowed or if skin or eye irritation persists .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to interact with various biological targets due to their abundance in natural products and notable biological activity .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biochemical pathways due to their structural diversity .
Result of Action
Tetrahydroquinoline derivatives are known for their wide range of applications and are key structural motifs in pharmaceutical agents .
Action Environment
It’s known that the compound is stored at 4°c and is in liquid form .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPKFPPTKHGWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442707 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
CAS RN |
68066-85-3 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.